molecular formula C10H20ClNO2 B8130456 6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride

6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride

Cat. No.: B8130456
M. Wt: 221.72 g/mol
InChI Key: FJBWTMPMMFIJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride is a nitrogen-containing carboxylic acid derivative characterized by a hexanoic acid backbone substituted at the sixth carbon with a pyrrolidine ring and a hydrochloride counterion. This compound is structurally analogous to other hexanoic acid derivatives modified with tertiary amines, which are frequently explored in drug design for their ability to modulate pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

IUPAC Name

6-pyrrolidin-1-ylhexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c12-10(13)6-2-1-3-7-11-8-4-5-9-11;/h1-9H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBWTMPMMFIJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 6-Bromohexanoate

Ethyl 6-bromohexanoate (CAS: 25542-62-5) serves as the key alkylating agent. It is synthesized via esterification of 6-bromohexanoic acid (CAS: 616-83-7) with ethanol under acidic conditions:

  • Reaction Conditions :

    • 6-Bromohexanoic acid (1 mol), ethanol (3 mol), concentrated H₂SO₄ (catalytic).

    • Reflux at 80–100°C for 6–8 hours.

    • Yield: 85–92%.

Nucleophilic Substitution with Pyrrolidine

Pyrrolidine reacts with ethyl 6-bromohexanoate in a polar aprotic solvent:

  • Reaction Conditions :

    • Ethyl 6-bromohexanoate (1 mol), pyrrolidine (1.2 mol), anhydrous acetonitrile or DMF.

    • Base: K₂CO₃ or NaH (1.5 mol).

    • Temperature: 80–100°C under reflux for 12–24 hours.

    • Yield: 70–78%.

Mechanism :
CH2(CH2)4COOEt+C4H8NCH2(CH2)4COOEtC4H8N+HBr\text{CH}_2(\text{CH}_2)_4\text{COOEt} + \text{C}_4\text{H}_8\text{N} \rightarrow \text{CH}_2(\text{CH}_2)_4\text{COOEt} \cdot \text{C}_4\text{H}_8\text{N} + \text{HBr}

Hydrolysis and Salt Formation

The ester intermediate is hydrolyzed to the carboxylic acid and converted to the hydrochloride salt:

  • Hydrolysis :

    • Ethyl 6-(pyrrolidin-1-yl)hexanoate (1 mol), 6M HCl (3 mol).

    • Reflux at 100°C for 4–6 hours.

    • Yield: 90–95%.

  • Salt Formation :

    • Neutralize with NaOH to pH 7, then treat with HCl gas in ethanol.

    • Crystallization yields 6-(pyrrolidin-1-yl)hexanoic acid hydrochloride (purity >98%).

Alternative Methods

Silylation-Alkylation Approach

Adapted from pyrrolidine derivative syntheses:

  • Steps :

    • Silylate 6-hydroxyhexanoic acid with hexamethyldisilazane (HMDS).

    • React with pyrrolidine in the presence of BF₃·Et₂O.

    • Desilylate using aqueous HCl.

  • Advantages : Avoids brominated intermediates; suitable for heat-sensitive substrates.

  • Yield : 65–70%.

Enzymatic and Hofmann Rearrangement Methods

Enzymatic desymmetrization and Hofmann rearrangement are explored for chiral variants:

  • Enzymatic Route :

    • Use Novozyme’s Promea® lipase for asymmetric hydrolysis of dimethyl 3-propylpentanedioate.

    • Yield: >99% enantiomeric excess (ee) for (R)-isomers.

  • Hofmann Rearrangement :

    • Convert 6-(2-amino-2-oxoethyl)hexanoic acid to the amine using trichloroisocyanuric acid.

    • Cyclize to form pyrrolidin-2-one derivatives (yield: 74–85%).

Comparative Analysis of Synthesis Routes

Method Key Reagents Yield Purity Scalability
Alkylation-HydrolysisEthyl 6-bromohexanoate70–78%>98%Industrial
Silylation-AlkylationHMDS, BF₃·Et₂O65–70%95%Lab-scale
EnzymaticNovozyme’s Promea®85–90%>99% eePilot-scale

Critical Observations :

  • The alkylation-hydrolysis route is preferred for large-scale production due to straightforward steps and high yields.

  • Enzymatic methods offer superior enantioselectivity but require specialized biocatalysts.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the hexanoic acid chain.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the hexanoic acid chain.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The hexanoic acid chain may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 6-(pyrrolidin-1-yl)hexanoic acid hydrochloride are influenced by its substituents. Key comparisons with structurally related compounds include:

Compound Substituent Molecular Weight Key Functional Differences Biological Activity (ER Value*)
6-(Pyrrolidin-1-yl)hexanoic acid HCl Pyrrolidine (5-membered ring) ~221.7 g/mol Moderate basicity, no hydrogen-bond acceptor Not explicitly reported
6-(Piperidin-1-yl)hexanoic acid ester Piperidine (6-membered ring) ~255.8 g/mol Increased bulkiness, higher lipophilicity ER = 5.6 (Decyl ester)
6-(Morpholin-4-yl)hexanoic acid ester Morpholine (O-containing) ~257.8 g/mol Ether oxygen enhances H-bonding, lower lipophilicity ER = 15.0 (Decyl ester)

ER (Enhancement Ratio): Reflects the relative potency of penetration-enhancing activity in transdermal drug delivery.

  • Ring Size and Basicity: Pyrrolidine’s smaller ring (vs. However, piperidine’s increased lipophilicity may enhance membrane permeability .
  • Hydrogen-Bonding Capacity: Morpholine derivatives exhibit higher ER values due to the oxygen atom’s ability to form hydrogen bonds, improving solubility and target engagement .

Functional Group Variations

  • 6-(4-Aminobutanamido)hexanoic Acid Hydrochloride (C10H21ClN2O3): The amide linkage in this compound (vs. the tertiary amine in the target compound) reduces basicity but increases metabolic stability, making it suitable for prolonged-release formulations .
  • Triazolo[1,5-a]pyrimidin-6-yl Derivative (C13H19N5O2·HCl): The fused heterocyclic system enhances aromatic stacking interactions, likely improving affinity for nucleic acids or kinase targets compared to the aliphatic pyrrolidine group .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The hydrochloride salt form improves aqueous solubility compared to free-base analogs (e.g., 6-(pyrrolidin-1-yl)hexanoic acid), a critical factor for oral bioavailability .
  • Lipophilicity: Pyrrolidine derivatives are less lipophilic than piperidine analogs but more so than morpholine-containing compounds, positioning them as intermediates in solubility-permeability trade-offs .

Biological Activity

6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride, a derivative of 6-aminohexanoic acid (Ahx), has garnered attention due to its significant biological activities, particularly in the context of fibrinolytic systems and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The primary mechanism by which 6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride exerts its biological effects is through its interaction with the fibrinolytic system. This compound mimics lysine residues in fibrin, allowing it to bind to the lysine binding sites (LBS) of plasminogen (Plg) and plasmin (Plm). This competitive inhibition prevents Plm from binding to fibrin, thereby inhibiting fibrin degradation and promoting clot stability. The potency of this compound is significantly higher than that of lysine itself, making it a valuable antifibrinolytic agent .

Pharmacological Properties

The pharmacological profile of 6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride includes:

  • Antifibrinolytic Activity : It has been shown to inhibit plasmin-induced fibrin degradation with an IC50 value lower than that of traditional inhibitors like epsilon-aminocaproic acid (EACA) .
  • Cytotoxic Effects : Certain derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and fibroblasts, particularly at high concentrations .
  • Topoisomerase II Inhibition : Some derivatives inhibit topoisomerase II activity on supercoiled DNA, indicating potential applications in cancer therapy .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of 6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride and its derivatives. Below is a summary table highlighting key findings from recent research:

CompoundActivity TypeIC50 Value (mM)Reference
6-(Pyrrolidin-1-yl)hexanoic acidAntifibrinolytic<0.2
H-EACA-Nle-OHAntifibrinolytic<0.02
H-EACA-Leu-OHAntifibrinolytic0.08
H-EACA-Nle-OHCytotoxicity (MCF-7)High Concentration
H-EACA-Cys(S-Bzl)-OHCytotoxicity (Fibroblast)High Concentration

Structural Characteristics

The structure of 6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride allows for significant flexibility and interaction with biological targets. The presence of the pyrrolidine ring enhances the compound's ability to mimic natural substrates in biochemical pathways. The spatial arrangement between the carboxylic group and the ammonium group is critical for its binding affinity to LBS .

Q & A

Q. What are the common synthetic pathways for 6-(pyrrolidin-1-yl)hexanoic acid hydrochloride?

The synthesis typically involves coupling pyrrolidine to a hexanoic acid backbone. A two-step method is often employed:

  • Step 1 : React 6-bromohexanoic acid with pyrrolidine in a polar aprotic solvent (e.g., DMF) under reflux to form 6-(pyrrolidin-1-yl)hexanoic acid.
  • Step 2 : Treat the intermediate with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability . Characterization is performed via NMR (to confirm pyrrolidine ring attachment) and HPLC (to verify purity >95%) .

Q. How is the purity of 6-(pyrrolidin-1-yl)hexanoic acid hydrochloride validated in research settings?

  • Analytical Techniques :
  • Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient.
  • Mass spectrometry (MS) for molecular weight confirmation (expected m/z ~217.7 for free base).
    • Impurity Profiling : Reference standards (e.g., penilloic acid derivatives) are used to identify byproducts, with thresholds set at <0.1% for major impurities .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal in approved chemical waste containers .

Advanced Research Questions

Q. How does the hydrochloride salt form influence solubility and stability in pharmacological studies?

The hydrochloride salt improves aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions with water. Stability studies (e.g., 40°C/75% RH for 4 weeks) show <5% degradation, validated via HPLC. Degradation products include pyrrolidine and hexanoic acid derivatives under acidic conditions .

Q. What strategies are used to study its receptor-binding interactions?

  • Radioligand Binding Assays : Compete with tritiated ligands (e.g., α₂-adrenergic receptors) in membrane preparations.
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to pyrrolidine-containing targets.
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) using immobilized receptor proteins .

Q. How is this compound utilized in multi-step synthesis of bioactive molecules?

As a building block, it serves as:

  • A spacer in PROTACs (PROteolysis-TArgeting Chimeras) due to its hexanoic acid chain.
  • A precursor for fluorescent probes (e.g., conjugated with dansyl chloride via EDC/NHS coupling) .

Q. What are the degradation pathways under physiological conditions?

  • Hydrolysis : The pyrrolidine ring undergoes slow hydrolysis at pH 7.4 (t₁/₂ ~72 hours).
  • Oxidative Degradation : CYP450 enzymes metabolize the hexanoic acid chain into shorter carboxylic acids. Degradation is monitored via LC-MS/MS in simulated gastric fluid (SGF) and plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.